2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-(4-chlorophenyl)-1,3-thiazole
Overview
Description
2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-(4-chlorophenyl)-1,3-thiazole is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and multiple chlorophenyl groups. Its molecular formula is C20H11Cl3N2OS, and it has a molecular weight of 433.74 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-(4-chlorophenyl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-(4-chlorophenyl)-1,3-thiazole with 2-chloro-6-(4-chlorophenoxy)-4-pyridine under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving rigorous control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-(4-chlorophenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may produce derivatives with different halogen atoms .
Scientific Research Applications
2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-(4-chlorophenyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-(4-chlorophenyl)-1,3-thiazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-(4-chlorophenyl)-1,3-thiazole: shares similarities with other thiazole and pyridine derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-[2-chloro-6-(4-chlorophenoxy)pyridin-4-yl]-4-(4-chlorophenyl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3N2OS/c21-14-3-1-12(2-4-14)17-11-27-20(24-17)13-9-18(23)25-19(10-13)26-16-7-5-15(22)6-8-16/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKIVISLYUJSPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=CC(=NC(=C3)Cl)OC4=CC=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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